molecular formula C8H13N3 B15209168 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine

4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B15209168
M. Wt: 151.21 g/mol
InChI Key: FXELOIPGOPSJLP-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is a high-value pyrazole derivative designed for advanced research and development, particularly in medicinal chemistry. This compound features a cyclopropane ring fused to a pyrazole core, a structural motif recognized for its significant potential in drug discovery . The cyclopropane group acts as a versatile bioisostere, capable of improving a compound's metabolic stability, enhancing its affinity for biological targets, and fine-tuning its physicochemical properties . As a key chemical building block, this amine is primarily utilized in the synthesis of novel heterocyclic compounds and complex molecular architectures for pharmaceutical screening. Recent scientific literature highlights the particular importance of cyclopropane-containing scaffolds in the design and synthesis of new antimicrobial agents. Molecular docking studies suggest that such structures can exhibit strong binding affinity to critical enzyme targets, such as the CYP51 protein in fungi, indicating a promising avenue for developing new antifungal therapies . Researchers can employ this compound as a critical precursor for constructing diverse amide derivatives and other complex molecules aimed at combating pathogens like Staphylococcus aureus and Candida albicans . Supplied as a solid with documented high purity, this compound is intended for use in laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-cyclopropyl-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-5-7(6-3-4-6)8(9)11(2)10-5/h6H,3-4,9H2,1-2H3

InChI Key

FXELOIPGOPSJLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2CC2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1,3-dimethyl-2-propenone under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated processes can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic methodologies, spectral data, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Key Structural Differences
4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 4-Fluorophenyl (C-4), 1,3-dimethyl Fluorophenyl group introduces electron-withdrawing effects, enhancing stability and altering π-π stacking potential .
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (C-3), 1-methyl Chlorine substituent increases lipophilicity and may improve membrane permeability in drug candidates .
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Bromo (C-4), cyclopropyl (C-3), phenyl Bromine’s bulkiness and electronegativity affect reactivity in cross-coupling reactions .
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride Chloro (C-4), 1,3-dimethyl Chlorine enhances electrophilicity, facilitating nucleophilic substitutions in agrochemical synthesis .
4-Isopropyl-1H-pyrazol-3-amine Isopropyl (C-4), amine (C-3) Steric hindrance from isopropyl may reduce reactivity compared to cyclopropyl .

Spectral Data and Characterization

  • This compound : NMR data (e.g., δ 0.71–0.92 ppm for cyclopropyl protons) and HRMS (m/z 215 [M+H]⁺) confirm structure .
  • 4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine : LC-MS (m/z 206 [M+H]⁺) and ¹H NMR (δ 7.10–7.28 ppm for aromatic protons) .
  • 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives : IR (1683 cm⁻¹ for amide C=O) and ¹³C NMR (δ 165.4 ppm for carbonyl) .

Biological Activity

4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and its mechanism of action.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a cyclopropyl group and two methyl groups influences both the chemical properties and biological activities of the compound. Its unique structural configuration contributes to its stability and reactivity compared to other pyrazole derivatives.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

The compound has been investigated for its effectiveness against various microbial strains. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. The compound's ability to modulate enzyme activity suggests that it may interact with specific molecular targets involved in inflammatory pathways .

The precise mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. Further studies are necessary to elucidate the exact molecular targets influenced by this compound.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting these compounds:

Compound NameDescription
1,3-Dimethyl-1H-pyrazol-5-amineLacks the cyclopropyl group; affects reactivity and activity.
4-Cyclopropyl-1H-pyrazol-5-amineLacks methyl groups; offers different chemical properties.
4-Cyclopropyl-3-methyl-1H-pyrazol-5-amineContains only one methyl group; alters steric effects.

The presence of both cyclopropyl and methyl substituents in this compound enhances its stability and reactivity compared to similar compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance:

  • Antitumor Activity : Pyrazole derivatives have demonstrated significant antitumor activity against various cancer cell lines. A study highlighted that certain pyrazole derivatives showed good inhibitory activity against key cancer-related kinases .
  • Synergistic Effects : Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance cytotoxicity in cancer cells, suggesting potential for combination therapies .

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